1-Phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-Phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields of research. This compound features a cyclopropane ring substituted with a phenyl group and a trifluoromethyl group, along with a carboxylic acid functional group. Its molecular formula is C11H9F3O2, and it has a molecular weight of 230.19 g/mol .
Preparation Methods
The synthesis of 1-Phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, such as styrene, with a trifluoromethyl diazomethane reagent under appropriate reaction conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring .
Industrial production methods may involve the optimization of reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts .
Chemical Reactions Analysis
1-Phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or aldehydes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield esters, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
1-Phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid has garnered significant attention in scientific research due to its unique chemical structure and potential biological activities. Some of its applications include:
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-Phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Phenylcyclopropane-1-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(Trifluoromethyl)cyclopropane-1-carboxylic acid:
1-Phenyl-2-(trifluoromethyl)cyclopropane-1-methanol: Contains a hydroxyl group instead of a carboxylic acid group, affecting its chemical behavior and biological activity.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and stability, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)8-6-10(8,9(15)16)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVYEAGUSRNANS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2253638-79-6 |
Source
|
Record name | 1-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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